molecular formula C5H6ClFN4 B8296461 2-Amino-4-chloro-6-(1-fluoroethyl)-1,3,5-triazine

2-Amino-4-chloro-6-(1-fluoroethyl)-1,3,5-triazine

Cat. No. B8296461
M. Wt: 176.58 g/mol
InChI Key: QUECAGJLBJWOLE-UHFFFAOYSA-N
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Patent
US07002011B1

Procedure details

Chlorine gas was passed into a suspension of 38 g of 2-amino-4-methylthio-6-(1-fluoroethyl)-1,3,5-triazine in 0.25 l of glacial acetic acid (15 min) at 20 to 25° C. The reaction mixture was stirred for 30 min at approx. 20° C., sprayed for 1 hour with nitrogen gas at room temperature, poured into 1.25 l of ice-cold aqueous solution of 87 g of sodium hydroxide and stirred for 5 min. After extraction with ethyl acetate, the organic phase was washed with water and dried over magnesium sulfate, and the solvent was removed in vacuo. The crude product was purified by stirring in heptane. After filtration with suction and drying, 25 g (70%) of 2-amino-4-chloro-6-(1-fluoroethyl)-1,3,5-triazine were obtained as a white powder (m.p. 131° C.); 1H NMR (CDCl3): δ=1.7 (dd, 3 H), 5.4 (dq, 1 H), 6.1 (s br., 1 H), 6.7 (s br., 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-4-methylthio-6-(1-fluoroethyl)-1,3,5-triazine
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
0.25 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.25 L
Type
reactant
Reaction Step Two
Quantity
87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[NH2:3][C:4]1[N:9]=[C:8](SC)[N:7]=[C:6]([CH:12]([F:14])[CH3:13])[N:5]=1.[OH-].[Na+]>C(O)(=O)C>[NH2:3][C:4]1[N:9]=[C:8]([Cl:1])[N:7]=[C:6]([CH:12]([F:14])[CH3:13])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
2-amino-4-methylthio-6-(1-fluoroethyl)-1,3,5-triazine
Quantity
38 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)SC)C(C)F
Name
Quantity
0.25 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
1.25 L
Type
reactant
Smiles
Name
Quantity
87 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at approx. 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
sprayed for 1 hour with nitrogen gas at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified
STIRRING
Type
STIRRING
Details
by stirring in heptane
FILTRATION
Type
FILTRATION
Details
After filtration with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)C(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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